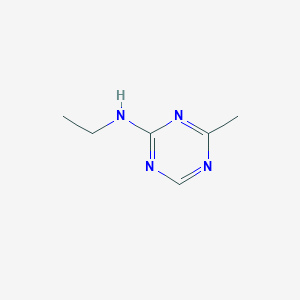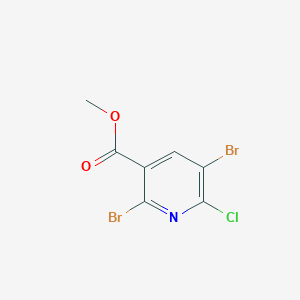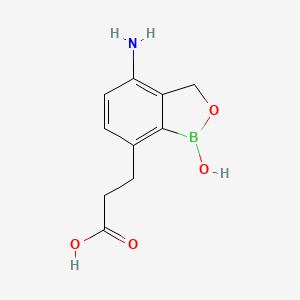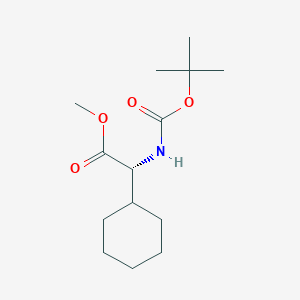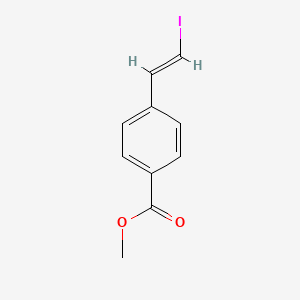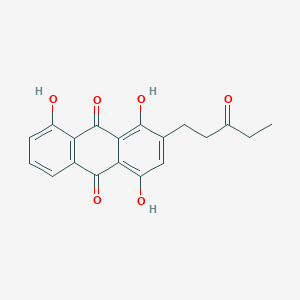
9,10-Anthracenedione, 1,4,8-trihydroxy-2-(3-oxopentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is a compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate anthraquinone derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and leading to the disruption of DNA replication and transcription. Additionally, it can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emodin: 1,3,8-trihydroxy-6-methylanthraquinone, known for its anticancer and anti-inflammatory properties.
Aloe-emodin: 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone, studied for its laxative and anticancer effects.
Chrysophanol: 1,8-dihydroxy-3-methylanthraquinone, known for its antimicrobial and anti-inflammatory activities.
Uniqueness
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75963-98-3 |
|---|---|
Molekularformel |
C19H16O6 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H16O6/c1-2-10(20)7-6-9-8-13(22)15-16(17(9)23)19(25)14-11(18(15)24)4-3-5-12(14)21/h3-5,8,21-23H,2,6-7H2,1H3 |
InChI-Schlüssel |
CXPWOYRLHGVQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
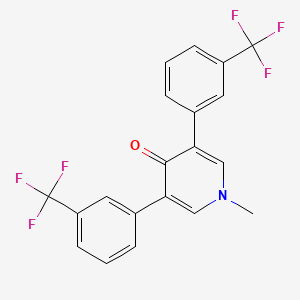
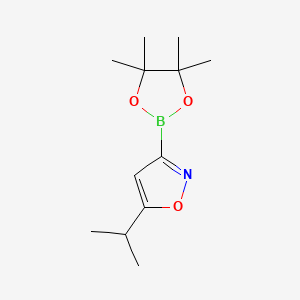
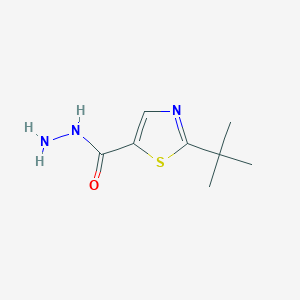

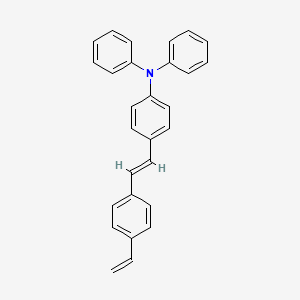
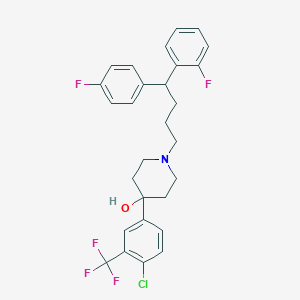
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
